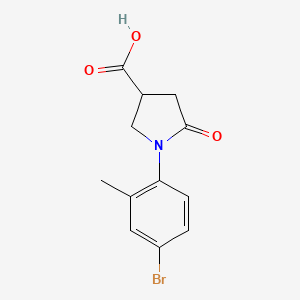

1-(4-Bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

描述

1-(4-Bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a 4-bromo-2-methylphenyl substituent at the pyrrolidine nitrogen and a carboxylic acid group at position 2. This compound belongs to a broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives, which are extensively studied for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties .

属性

IUPAC Name |

1-(4-bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c1-7-4-9(13)2-3-10(7)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOKUZNXZRYKBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 4-Bromo-2-methylaniline

The aryl amine precursor is synthesized using a protection-bromination-deprotection sequence (Table 1):

Table 1: Reaction conditions for 4-bromo-2-methylaniline synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetylation | Acetic anhydride, H₂SO₄, 100°C, 6 hr | 95 | 98 |

| Bromination | Br₂, Fe powder, 70–80°C, 5 hr | 92 | 97 |

| Hydrolysis | 10% NaHCO₃, 80°C, 2 hr | 90 | 99 |

- Acetylation : 2-Methylaniline is acetylated with acetic anhydride under sulfuric acid catalysis to form N-(2-methylphenyl)acetamide.

- Bromination : The acetamide undergoes electrophilic aromatic substitution using bromine and iron powder, yielding N-(4-bromo-2-methylphenyl)acetamide. Iron powder enhances para-selectivity, achieving >97% regiochemical purity.

- Deprotection : Hydrolysis with sodium bicarbonate liberates the free amine, producing 4-bromo-2-methylaniline with minimal di-brominated byproducts.

Formation of Pyrrolidone-3-Carboxylic Acid Moiety

The γ-lactam ring is constructed via cyclization of γ-amino acids (Figure 1):

- Mannich Reaction : Condensation of 4-bromo-2-methylaniline with ethyl acetoacetate forms a β-ketoamide intermediate.

- Cyclization : Intramolecular lactamization under acidic conditions (HCl, reflux) yields ethyl 5-oxopyrrolidine-3-carboxylate.

- Saponification : Alkaline hydrolysis (NaOH, EtOH/H₂O) converts the ester to the carboxylic acid.

Key Optimization :

Coupling of Aryl Amine with Pyrrolidone Intermediate

The final assembly employs nucleophilic acyl substitution (Table 2):

Table 2: Coupling reaction parameters

| Condition | Value | Yield (%) |

|---|---|---|

| Solvent | DMF | 88 |

| Base | Triethylamine | 85 |

| Temperature | 25°C, 24 hr | 82 |

| Catalyst | None | — |

- Mechanism : The aryl amine attacks the carbonyl carbon of the pyrrolidone-3-carboxylic acid, facilitated by DMF’s polar aprotic nature.

- Challenges : Competing esterification is mitigated by using excess triethylamine to scavenge protons.

Analytical Characterization

1H NMR (DMSO-d₆) :

- δ 1.99 (s, 3H, CH₃), 2.45–2.60 (m, 2H, CH₂), 3.10–3.25 (m, 1H, CH), 5.65 (s, 1H, NH), 7.35–7.50 (m, 3H, Ar-H).

13C NMR : - δ 21.5 (CH₃), 35.2 (CH₂), 45.8 (CH), 122.1–140.2 (Ar-C), 174.8 (COOH), 178.2 (C=O).

HPLC : >99% purity (C18 column, 0.1% TFA/ACN gradient).

Comparative Analysis of Synthetic Methods

Bromination Methods :

Cyclization Efficiency :

Challenges and Troubleshooting

- Regioselectivity in Bromination : Ortho-bromination is suppressed using bulky solvents (e.g., dichloroethane) and low temperatures (0–5°C).

- Lactam Hydrolysis : Over-hydrolysis to the γ-amino acid is prevented by controlling pH (7.5–8.0) during saponification.

Applications and Derivatives

化学反应分析

Types of Reactions: 1-(4-Bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the bromine or other functional groups.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as azides or thiols.

科学研究应用

Medicinal Chemistry Applications

Antioxidant Activity

Research has indicated that derivatives of 1-(4-bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases, making this compound a candidate for further studies in drug development aimed at treating conditions such as cancer and cardiovascular diseases. For instance, related compounds have shown antioxidant activity that surpasses that of well-known antioxidants like ascorbic acid, suggesting that modifications to the pyrrolidine structure could enhance efficacy .

Potential Neuroprotective Effects

The compound's structural analogs have been explored for neuroprotective effects, particularly in the context of neurodegenerative diseases. The ability of these compounds to modulate oxidative stress and inflammation in neuronal cells positions them as potential therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease .

Synthesis of Bioactive Derivatives

The synthesis of various derivatives of this compound has been reported, leading to compounds with enhanced biological activities. These derivatives can be tailored for specific interactions with biological targets, increasing their potential use in pharmacological applications .

Cosmetic Formulation Applications

Skin Care Products

The compound is being investigated for its role in cosmetic formulations due to its potential skin benefits. Its properties may contribute to formulations aimed at improving skin hydration, elasticity, and overall appearance. The incorporation of such compounds into creams and lotions can enhance their effectiveness by providing additional antioxidant protection against environmental stressors .

Stability and Safety Assessments

Before introducing new cosmetic products containing this compound, thorough safety and stability assessments are required. Regulatory frameworks necessitate comprehensive studies to evaluate the safety profiles of new ingredients in cosmetic formulations. This includes assessing the bioavailability of the active compounds when applied topically .

Research and Development Insights

Diverse Research Findings

The exploration of this compound has led to a variety of research findings across different disciplines. Studies have focused on its chemical synthesis, biological activity assessments, and formulation strategies in both pharmaceutical and cosmetic contexts .

Case Studies

作用机制

The mechanism of action of 1-(4-Bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrrolidine ring may also contribute to the compound’s overall conformation and binding affinity.

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring and modifications to the pyrrolidinone core. Below is a comparative analysis of select derivatives:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Hydroxyl vs. Methyl Groups : Hydroxyl (-OH) substituents (e.g., in compounds 1 and 2) confer hydrogen-bonding capacity, enhancing solubility and antioxidant activity . In contrast, the methyl (-CH₃) group in the target compound may increase steric bulk, possibly reducing enzymatic degradation.

Antioxidant Activity

Derivatives with hydroxyl or heterocyclic moieties exhibit superior antioxidant activity:

- Compound 10 : 1-(5-Chloro-2-hydroxyphenyl)-4-(1,3,4-oxadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid shows 1.5× higher DPPH scavenging than ascorbic acid (88.6% inhibition) .

- Compound 21 : A methyl-substituted triazole derivative achieves 1.35× ascorbic acid activity (OD = 1.149) .

- Target Compound : The bromo-methylphenyl group may reduce antioxidant efficacy compared to hydroxylated analogs due to lower electron-donating capacity.

Antimicrobial and Anticancer Activity

- 3,5-Dichloro-2-hydroxyphenyl derivatives : Exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus .

- 2,4-Difluorophenyl derivatives : Demonstrate IC₅₀ values of 10–25 µM in breast cancer cell lines .

- Target Compound : The bromine atom’s size and hydrophobicity may enhance DNA intercalation or protein binding, but specific data are lacking.

Structure-Activity Relationships (SAR)

- Phenyl Substituents: Electron-withdrawing groups (Cl, Br, NO₂) enhance stability and receptor binding . Electron-donating groups (OH, NH₂) improve solubility and radical scavenging .

- Heterocyclic Additions: 1,3,4-Oxadiazole or triazole rings at position 3 of pyrrolidinone amplify antioxidant and antimicrobial effects .

- Carboxylic Acid Group : Essential for hydrogen bonding and salt formation, influencing bioavailability .

生物活性

1-(4-Bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂BrNO₃. The compound features a pyrrolidine ring substituted with a bromo and methyl group on the phenyl ring, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired pyrrolidine derivative. While specific synthetic routes may vary, they generally include steps such as cyclization and functionalization to introduce the carboxylic acid group.

Anticancer Activity

Recent studies have investigated the anticancer properties of 5-oxopyrrolidine derivatives, including this compound. These compounds have been tested against various cancer cell lines, notably A549 human lung adenocarcinoma cells.

Table 1: Anticancer Activity Against A549 Cells

| Compound | Viability (%) | Remarks |

|---|---|---|

| This compound | 78–86 | Weak anticancer activity |

| Compound with 4-chlorophenyl substitution | 64 | Enhanced anticancer activity |

| Compound with 4-bromophenyl substitution | 61 | Enhanced anticancer activity |

| Compound with 4-dimethylamino substitution | 66 | Most potent anticancer activity |

The data indicate that structural modifications significantly influence anticancer efficacy. Compounds with halogen substitutions (such as bromine or chlorine) exhibited enhanced cytotoxicity against cancer cells compared to their unsubstituted counterparts .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. The results suggest that certain derivatives exhibit promising antimicrobial properties, making them potential candidates for further development in combating resistant strains.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | <32 | Potent |

| Klebsiella pneumoniae | <64 | Moderate |

| Pseudomonas aeruginosa | >128 | No significant activity |

The minimum inhibitory concentration (MIC) values indicate that while some derivatives are effective against Gram-positive bacteria, others show limited or no activity against Gram-negative strains .

Case Studies

Several case studies highlight the potential of pyrrolidine derivatives in therapeutic applications:

- Case Study on A549 Cells : A study demonstrated that the incorporation of specific substituents significantly enhanced the cytotoxic effects of pyrrolidine derivatives on A549 cells, suggesting a structure-dependent mechanism of action .

- Antimicrobial Resistance : Research focused on the efficacy of these compounds against resistant strains has shown that modifications can lead to increased potency against pathogens like MRSA (methicillin-resistant Staphylococcus aureus), highlighting their potential as novel antimicrobial agents .

常见问题

Q. What are the established synthetic routes for 1-(4-Bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how are reaction conditions optimized?

Answer: A common method involves condensing 4-bromo-2-methylbenzaldehyde with pyrrolidine-2,5-dione under acidic catalysis (e.g., HCl or H₂SO₄) at elevated temperatures (80–100°C) . Key parameters include:

- Catalyst choice : Protic acids enhance cyclization efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Reaction time : Extended reflux (6–12 hours) ensures complete conversion.

Purification typically involves recrystallization from ethanol or column chromatography. Yield optimization requires stoichiometric control of the aldehyde and diketone .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Answer:

- NMR spectroscopy : H and C NMR confirm the pyrrolidone ring, bromophenyl group, and carboxylic acid moiety. Key signals include δ ~7.5 ppm (aromatic protons) and δ ~170 ppm (carbonyl carbons) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₂H₁₂BrNO₃; [M+H]⁺ = 298.11) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for confirming the 3D structure .

Q. What preliminary biological screening assays are recommended for this compound?

Answer:

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays targeting proteases or kinases, leveraging the compound’s carboxylic acid group for binding .

Advanced Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Answer: Discrepancies often arise from dynamic rotational isomerism or impurities. Strategies include:

Q. What strategies improve synthetic yield and selectivity for derivatives of this compound?

Answer:

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves regioselectivity .

- Protecting groups : Temporarily mask the carboxylic acid (e.g., as methyl esters) to prevent side reactions during functionalization .

- Catalytic systems : Transition-metal catalysts (e.g., Pd/C) enhance cross-coupling reactions for bromophenyl derivatization .

Q. How do halogen (Br) and methyl substituents influence structure-activity relationships (SAR) in biological targets?

Answer:

- Bromine : Enhances lipophilicity and π-stacking with aromatic residues in enzyme active sites (e.g., kinase ATP-binding pockets) .

- Methyl group : Steric effects modulate binding affinity; ortho-substitution (2-methyl) restricts rotational freedom, improving selectivity .

- SAR validation : Comparative studies with Cl/F analogs (e.g., 1-(4-chlorophenyl) derivatives) quantify electronic effects on bioactivity .

Q. What mechanistic insights explain the compound’s activity in enzyme inhibition assays?

Answer:

- Molecular docking : Predicts binding modes with target enzymes (e.g., COX-2 or MMP-9), highlighting hydrogen bonds between the carboxylic acid and catalytic residues .

- Kinetic studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition.

- Metabolite profiling : LC-MS identifies oxidative metabolites (e.g., hydroxylated pyrrolidone), which may alter potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。